molecular formula C23H25N3O2S B2538591 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1207040-79-6

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2538591
CAS RN: 1207040-79-6
M. Wt: 407.53
InChI Key: RCGSEHNBQVRUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Minor Groove Binding

The compound 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, due to its structural similarities with Hoechst 33258, might share its DNA binding properties. Hoechst 33258 is known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This binding characteristic makes it useful in various biological applications including fluorescent DNA staining, chromosome analysis, and as a starting point for drug design related to DNA interactions (Issar & Kakkar, 2013).

Cytochrome P450 Enzyme Inhibition

Cytochrome P450 Isoform Inhibition

The compound's structural elements may make it a potential inhibitor of certain Cytochrome P450 (CYP) isoforms, which are crucial in metabolizing a diverse array of drugs. Potent and selective inhibition of CYP isoforms is vital for minimizing drug-drug interactions and understanding drug metabolism pathways (Khojasteh et al., 2011).

Nucleophilic Aromatic Substitution

Nitro-Group Substitution Reactions

The interaction of piperidine components in the compound with nitro-containing aromatics suggests potential for engaging in nucleophilic aromatic substitution reactions. This could be useful in chemical synthesis and drug development (Pietra & Vitali, 1972).

Dopamine D2 Receptor Ligands

Therapeutic Potential in Neuropsychiatric Disorders

The piperidine moiety within the compound indicates potential as a ligand for dopamine D2 receptors. Such ligands are significant in treating disorders like schizophrenia, Parkinson's disease, depression, and anxiety, marking the compound as a potentially valuable scaffold for neuropsychiatric drug development (Jůza et al., 2022).

Antihistamine Properties

Histamine H1 Receptor Antagonism

Structural elements of the compound suggest potential activity similar to Bilastine, a new-generation antihistamine. Such properties could make it useful in treating allergies or as a scaffold for developing new antihistaminics (Sharma et al., 2021).

Ethnobotanical Properties

Phytochemical and Therapeutic Properties

The structural complexity of the compound, particularly its aromatic and heterocyclic components, might relate to various phytochemical properties, offering a wide array of potential therapeutic applications (Thakre Rushikesh et al., 2016).

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-28-20-12-10-18(11-13-20)21-16-24-23(26(21)19-8-4-2-5-9-19)29-17-22(27)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGSEHNBQVRUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

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